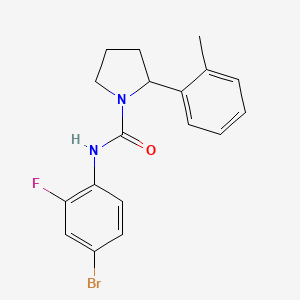![molecular formula C15H12FN3OS B6079369 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol](/img/structure/B6079369.png)
6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol, also known as FSN-047, is a novel small molecule that has been the subject of extensive scientific research in recent years. This compound has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
作用機序
The mechanism of action of 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol involves the inhibition of several key enzymes and pathways involved in cancer, inflammation, and infectious diseases. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. Additionally, this compound has been found to inhibit the activity of several viral enzymes, including reverse transcriptase and protease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied, depending on the specific disease or condition being studied. In cancer research, this compound has been found to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines, inhibit the migration of immune cells, and promote tissue repair. In infectious disease research, this compound has been found to inhibit viral replication, reduce inflammation, and enhance the immune response.
実験室実験の利点と制限
6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol has several advantages for lab experiments, including its high potency, selectivity, and specificity for its target enzymes and pathways. It is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, this compound also has some limitations, including its potential toxicity and off-target effects. It is important to carefully evaluate the safety and efficacy of this compound in preclinical studies before moving on to clinical trials.
将来の方向性
There are several future directions for research on 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol, including the development of more potent and selective analogs, the optimization of dosing and administration regimens, and the evaluation of this compound in combination with other drugs or therapies. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound in various disease states. The potential applications of this compound in the treatment of cancer, inflammation, and infectious diseases make it a promising target for future research.
合成法
The synthesis of 6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol involves several steps, including the reaction of 4-fluoro-1-naphthylmethanethiol with 2-chloro-4,6-dimethoxypyrimidine, followed by the addition of ammonia and reduction with sodium borohydride. The final product is obtained through recrystallization from ethanol. This synthesis method has been optimized to produce high yields of this compound with excellent purity.
科学的研究の応用
6-amino-2-{[(4-fluoro-1-naphthyl)methyl]thio}-4-pyrimidinol has been extensively studied for its potential applications in the treatment of cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, this compound has been found to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In infectious disease research, this compound has been found to inhibit the replication of various viruses, including HIV, hepatitis B virus, and Zika virus.
特性
IUPAC Name |
4-amino-2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c16-12-6-5-9(10-3-1-2-4-11(10)12)8-21-15-18-13(17)7-14(20)19-15/h1-7H,8H2,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHZTKGXSNEQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CSC3=NC(=CC(=O)N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6079304.png)
![N-[7-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-7H-imidazo[4,5-c]pyridazin-4-yl]benzamide](/img/structure/B6079312.png)
![N-(2,6-dimethylphenyl)-2-{[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6079331.png)
![1-({5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-butanol](/img/structure/B6079339.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B6079349.png)
![ethyl [6-hydroxy-2-({imino[(4-methoxyphenyl)amino]methyl}amino)-4-pyrimidinyl]acetate](/img/structure/B6079350.png)
![4-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6079351.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-pyridinecarboxamide](/img/structure/B6079355.png)
![1-cyclopentyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6079364.png)
![2-(5-bromo-2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6079373.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6079379.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B6079382.png)
![2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6079392.png)